molecular formula C6H8N2 B098800 2,3-Dimethylbutanedinitrile CAS No. 16411-13-5

2,3-Dimethylbutanedinitrile

Cat. No.: B098800
CAS No.: 16411-13-5
M. Wt: 108.14 g/mol
InChI Key: UJEJQKVERRRQQD-UHFFFAOYSA-N
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Description

2,3-Dimethylbutanedinitrile, also known as 2,3-dimethylsuccinonitrile, is an industrial-grade organic compound with a high purity of 99%, offered for research and development applications . This dinitrile compound features a butanedinitrile backbone with methyl groups at the 2 and 3 positions, presenting a molecular formula of C₆H₈N₂ and a molecular weight of 108.144 g/mol . Its physical state is characterized by a melting point of 51-52 °C and a boiling point of 167 °C at 100 Torr . In research settings, this compound serves primarily as a versatile intermediate in organic synthesis . The reactivity of its dual nitrile groups (-CN) allows it to participate in various transformations, including additions, substitutions, and cyclization reactions, facilitating the construction of more complex molecular architectures . Furthermore, its defined structure makes it a suitable model compound for investigating reaction mechanisms, such as the hydrolysis, reduction, or polymerization of nitrile groups, providing valuable theoretical insights for synthetic methodology . It may also find use as a standard in spectral analysis due to its distinct molecular properties . Nitrile compounds, in a broader research context, are recognized as fundamental building blocks in modern organic chemistry . They are pivotal as precursors to other functional groups like primary amines, amides, and carboxylic acids, and are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and adhere to recommended storage conditions in a cool, dry, and well-ventilated area .

Properties

CAS No.

16411-13-5

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

2,3-dimethylbutanedinitrile

InChI

InChI=1S/C6H8N2/c1-5(3-7)6(2)4-8/h5-6H,1-2H3

InChI Key

UJEJQKVERRRQQD-UHFFFAOYSA-N

SMILES

CC(C#N)C(C)C#N

Canonical SMILES

CC(C#N)C(C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3-Dimethylbutanedinitrile with structurally or functionally related compounds, drawing from available evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Properties/Applications References
2-Amino-2,3-dimethylbutanenitrile C₆H₁₁N₂ 125.17 g/mol Nitrile, amine Limited toxicity data; EPA HPV challenge program cited, but no sensitization or organ toxicity reported .
3-Hydroxy-2-methyl-2,3-diphenylbutanenitrile C₁₇H₂₁NO 255.36 g/mol Nitrile, hydroxyl, phenyl Synthesized via stereoselective routes; characterized by HPLC-MS and elemental analysis .
2-Hydroxy-2,3-dimethyl-butanenitrile C₆H₁₁NO 113.16 g/mol Nitrile, hydroxyl Precursor in organic synthesis; CAS 4111-10-8; referenced in cyanohydrin chemistry .
2,3-Dimethylbutane C₆H₁₄ 86.18 g/mol Hydrocarbon Nonpolar solvent; bp 106.2°C; used as GC standard .
2,3-Dimethylbutanoic Acid C₆H₁₂O₂ 116.16 g/mol Carboxylic acid Industrial applications; InChI: XFOASZQZPWEJAA-UHFFFAOYSA-N .
2,3-Butanediol (various isomers) C₄H₁₀O₂ 90.12–334.06 g/mol* Diol Pharmacological studies; preference, tolerance, and NAD reduction activity noted .

*Molecular weight varies by substituents (e.g., fluorinated or phenyl derivatives).

Key Observations:

Functional Group Influence: Nitriles with polar groups (e.g., –OH, –NH₂) exhibit higher solubility and reactivity compared to hydrocarbons like 2,3-dimethylbutane. For example, 2-hydroxy-2,3-dimethyl-butanenitrile serves as a cyanohydrin precursor , while 2,3-dimethylbutane is inert and volatile . Carboxylic acids (e.g., 2,3-dimethylbutanoic acid) and nitriles diverge in acidity and application; the former is used in chemical synthesis, whereas nitriles are versatile intermediates .

In contrast, hydrocarbons (e.g., 2,3-dimethylbutane) are classified as flammable ([危] 4-1-II in Japanese standards) .

Synthetic Utility :

  • Steric hindrance from methyl groups in 3-hydroxy-2-methyl-2,3-diphenylbutanenitrile necessitates stereoselective synthesis , a challenge likely relevant to this compound.
  • Butanediols (e.g., 2,3-butanediol) are pharmacologically active, highlighting how functional group positioning (diol vs. dinitrile) alters bioactivity .

Preparation Methods

Yield Enhancement Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyanide ion solubility and reaction kinetics.

  • Temperature Gradients : Stepwise temperature increases (50°C → 100°C) reduce side product formation.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., modified TS-1 zeolite) enable reuse across multiple batches.

Purity and Characterization

  • Analytical Techniques :

    • IR Spectroscopy : Confirms nitrile stretches at 2240–2260 cm⁻¹.

    • ¹H/¹³C NMR : Resolves methyl and nitrile carbon signals (δ 115–125 ppm for CN).

Comparative Analysis of Methods

MethodReactantsConditionsYieldAdvantagesLimitations
Nucleophilic SubstitutionDihalide + KCN80–100°C, DMF60–75%Scalable, simple setupToxicity of cyanide reagents
Catalytic AsymmetricDiketone + TMSCNRT, chiral catalyst40–55%High stereoselectivityHigh catalyst cost, low scalability
Oxidative NitrosationDiol + HNO₂/H₂O₂60–90°C, pH 8–1010–15%Avoids cyanide useLow yield, complex workup

Q & A

Basic: What laboratory-scale synthesis methods are effective for producing 2,3-Dimethylbutanedinitrile?

Answer:
A common method involves reacting 2,3-dimethylbutan-2-ol with dehydrating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form 2,3-dimethylbutan-2-yl chloride. This intermediate is then treated with sodium cyanide (NaCN) to yield this compound. Reaction conditions (e.g., temperature, solvent selection) must be optimized to minimize side products like hydrolysis by-products .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • IR Spectroscopy : Confirms the presence of the nitrile group (C≡N stretch at ~2200 cm⁻¹).
  • NMR Spectroscopy : ¹H and ¹³C NMR elucidate structural details (e.g., methyl group positions).
  • GC-MS/HPLC : Assess purity and identify impurities (e.g., unreacted intermediates or degradation products) .

Advanced: How can computational tools improve synthetic route planning for this compound?

Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to predict feasible pathways. For example, retrosynthetic analysis may prioritize routes with higher atom economy or fewer steps, such as catalytic dehydration of 2,3-dimethylbutanamide over traditional halogenation-cyanidation. These tools also evaluate reaction conditions (e.g., solvent compatibility, catalyst selection) to optimize yield and scalability .

Advanced: How can researchers resolve discrepancies in purity data from different synthesis protocols?

Answer:
Contradictions often arise from varying reaction conditions (e.g., excess NaCN leading to side reactions). To address this:

Comparative Chromatography : Use GC-MS or HPLC to profile impurities across methods.

In-situ Monitoring : Employ techniques like FTIR to track intermediate formation.

Parameter Optimization : Adjust temperature, stoichiometry, or catalyst loading to suppress by-products (e.g., hydrolysis derivatives) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Storage : Keep in airtight containers away from moisture to prevent hydrolysis to toxic HCN .

Advanced: How do reaction intermediates affect the yield and selectivity of this compound synthesis?

Answer:
The stability of intermediates like 2,3-dimethylbutan-2-yl chloride is crucial. For instance:

  • Side Reactions : Unstable intermediates may hydrolyze or dimerize, reducing yield.
  • By-product Mitigation : Use anhydrous conditions and inert atmospheres to stabilize intermediates.
  • Real-time Analysis : Techniques like LC-MS or inline FTIR monitor intermediate conversion, enabling adjustments (e.g., faster quenching) .

Advanced: What strategies differentiate this compound from structural analogs in mixed reaction systems?

Answer:

  • Chromatographic Separation : Utilize reverse-phase HPLC with UV detection (λ = 200–220 nm) to resolve nitriles.
  • Spectroscopic Fingerprinting : Compare ¹³C NMR chemical shifts of methyl and nitrile groups against reference data.
  • Mass Spectral Analysis : Identify unique fragmentation patterns (e.g., m/z ratios for methyl-substituted nitriles) .

Basic: What solvents are optimal for reactions involving this compound?

Answer:
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility and stabilize intermediates. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the nitrile group .

Advanced: How can kinetic studies improve the scalability of this compound synthesis?

Answer:

  • Rate Profiling : Determine rate-limiting steps (e.g., cyanide nucleophilic attack) via stopped-flow techniques.
  • Catalyst Screening : Test transition-metal catalysts (e.g., CuCN) to accelerate cyanidation.
  • Scale-up Simulations : Use microreactors to model mass transfer limitations in industrial settings .

Advanced: What mechanistic insights explain regioselectivity in this compound reactions?

Answer:
Steric and electronic factors govern regioselectivity. For example:

  • Electrophilic Substitution : Methyl groups direct nitrile formation to less hindered carbons.
  • Nucleophilic Attack : Cyanide preferentially reacts at tertiary carbons due to higher carbocation stability. Computational modeling (DFT) validates these trends .

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